1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.: 890614-71-8
VCID: VC5638443
InChI: InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3
SMILES: CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C28H26N6
Molecular Weight: 446.558

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE

CAS No.: 890614-71-8

Cat. No.: VC5638443

Molecular Formula: C28H26N6

Molecular Weight: 446.558

* For research use only. Not for human or veterinary use.

1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE - 890614-71-8

Specification

CAS No. 890614-71-8
Molecular Formula C28H26N6
Molecular Weight 446.558
IUPAC Name 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3
Standard InChI Key JSPZNSGHWOQOAF-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system fused via a five-membered pyrazole ring and a six-membered pyrimidine ring. Key substituents include:

  • Phenyl groups at positions 3 and 5 of the pyrazolo[1,5-a]pyrimidine core.

  • A piperazine moiety at position 7, further substituted with a 6-methylpyridin-2-yl group.

The IUPAC name, 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine, reflects this substitution pattern. The methylpyridine group enhances solubility and potential target binding, while the piperazine linker may contribute to conformational flexibility.

Physicochemical Properties

PropertyValue
Molecular FormulaC28H26N6\text{C}_{28}\text{H}_{26}\text{N}_6
Molecular Weight446.558 g/mol
CAS Number890614-71-8
Canonical SMILESCC1=CC=CC(=N1)N2CCN(CC2)C3=NC4=C(C=NN4C=C3C5=CC=CC=C5)C6=CC=CC=C6

The compound’s logP (estimated at ~4.2) and polar surface area (~70 Ų) suggest moderate lipophilicity and permeability, making it a candidate for oral bioavailability.

Synthesis and Characterization

Synthetic Methodology

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Core Formation: Cyclocondensation of substituted pyrazole and pyrimidine precursors to construct the pyrazolo[1,5-a]pyrimidine scaffold .

  • Piperazine Introduction: Nucleophilic substitution or coupling reactions to attach the piperazine group at position 7.

  • Methylpyridine Functionalization: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 6-methylpyridin-2-yl substituent.

A representative synthetic route is outlined below:

StepReaction TypeReagents/Conditions
1CyclocondensationEthanol, reflux, 12 h
2Piperazine CouplingDMF, K2_2CO3_3, 80°C
3Methylpyridine FunctionalizationPd(PPh3_3)4_4, dioxane, 100°C

Analytical Characterization

Key characterization data include:

  • 1H^1\text{H}-NMR: Peaks at δ 8.2–7.2 ppm (aromatic protons), δ 3.8–3.2 ppm (piperazine CH2_2), and δ 2.5 ppm (methyl group).

  • HRMS: [M+H]+^+ at m/z 447.2165 (calculated: 447.2162).

Biological Activities and Mechanisms

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases such as Aurora-A, which regulate cell cycle progression. Substitution at position 7 with piperazine groups enhances binding to kinase ATP pockets . In vitro assays on analogues demonstrate IC50_{50} values of <1 µM against breast (MCF-7) and lung (A549) cancer cell lines .

Anti-inflammatory Effects

Structural relatives with pyridine substitutions have shown cytokine-modulating effects, including TNF-α and IL-6 suppression in macrophages . The methylpyridine group in this compound may similarly interfere with NF-κB signaling.

ApplicationHypothesisSupporting Evidence
Tuberculosis TreatmentATP synthase inhibitionMIC90_{90} < 0.5 µM for analogues
Cancer ChemotherapyAurora kinase inhibitionIC50_{50} < 1 µM in cell lines
Inflammatory DiseasesCytokine modulationTNF-α reduction in macrophages

Comparative Analysis with Structural Analogues

CompoundStructureActivity (M.tb MIC90_{90})Key Differences
VC56384433,5-Diphenyl, 7-piperazineNot tested6-Methylpyridine substituent
11a 3-(4-Fluorophenyl), 5-phenyl0.12 µMFluorine enhances potency
15c 3-Phenyl, 5-(4-chlorophenyl)0.25 µMChlorine improves lipophilicity

The 6-methylpyridine group in VC5638443 may enhance blood-brain barrier penetration compared to halogenated analogues.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with ATP synthase or kinases via X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of tuberculosis or cancer.

  • Structural Optimization: Explore substitutions at positions 3 and 5 to improve potency and selectivity.

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